![molecular formula C12H14N2O6S B2689096 1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 321970-59-6](/img/structure/B2689096.png)
1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
“1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31 . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a nitrophenyl group and a sulfonyl group .
Scientific Research Applications
Synthesis and Anticancer Applications
Research involving derivatives of piperidine-4-carboxylic acid, such as the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, highlights the potential of these compounds as anticancer agents. The study demonstrated that certain derivatives exhibit strong anticancer activity, suggesting that modifications of the piperidine-4-carboxylic acid structure, including substitutions similar to the 1-[(2-Nitrophenyl)sulfonyl] group, could lead to promising therapeutic agents (Rehman et al., 2018).
Chemical Synthesis and Catalysis
The chemoselective synthesis of aryl carboxamido sulfonic acid derivatives, including those involving piperidine structures, showcases the compound's relevance in synthetic chemistry. Such studies suggest that 1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid could be used in the development of novel synthetic routes or as an intermediate in the production of complex molecules with significant biological or chemical properties (Yang et al., 2013).
Material Science and Nanotechnology
The application of piperidine-4-carboxylic acid functionalized nanoparticles in the efficient synthesis of organic compounds, as demonstrated by the preparation of Fe3O4-PPCA nanoparticles for the synthesis of dihydroquinazolin-4(1H)-ones and polyhydroquinolines, indicates the potential of incorporating the 1-[(2-Nitrophenyl)sulfonyl] variant in material science. Such compounds could serve as catalysts or functional materials in nanotechnology and organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Biochemical Research
The interaction of nitroxide radicals with thiyl radicals provides a foundation for the exploration of 1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid derivatives in biochemical applications, especially in understanding oxidative stress and potential antioxidant properties. Studies on related piperidine nitroxides offer insights into mechanisms of cellular protection against radical-induced damage, suggesting that modifications to the piperidine-4-carboxylic acid scaffold could influence these properties (Goldstein, Samuni, & Merényi, 2008).
Mechanism of Action
Piperidine Compounds
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-5-7-13(8-6-9)21(19,20)11-4-2-1-3-10(11)14(17)18/h1-4,9H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMFUYJYNRGYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid |
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